Cas no 75652-49-2 (5'-Thymidylic acid,sodium salt (7CI,9CI))

5'-Thymidylic acid,sodium salt (7CI,9CI) structure
75652-49-2 structure
Product Name:5'-Thymidylic acid,sodium salt (7CI,9CI)
CAS-nummer:75652-49-2
MF:C10H13N2Na2O8P
MW:366.172125577927
CID:568426
PubChem ID:153672
Update Time:2025-04-19

5'-Thymidylic acid,sodium salt (7CI,9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • 5'-Thymidylic acid,sodium salt (7CI,9CI)
    • 5'-Thymidylic acid sodium salt (1:?)
    • thymidine-5'-monophosphate disodium salt
    • deoxythymidine 5'-phosphate disodium salt
    • Thymidine 5'-monophosphate sodium salt
    • T0845
    • AC-32420
    • disodium [3-hydroxy-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl phosphate;2'-DEOXYTHYMIDINE-5'-MONOPHOSPHATE, DISODIUM SALT
    • EINECS 251-518-0
    • SCHEMBL543836
    • 33430-62-5
    • disodium;[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphate
    • MFCD00023797
    • NS00074313
    • 5'-Thymidylic acid, disodium salt
    • Thymidine 5'-Monophosphate Disodium Salt
    • AKOS022177788
    • A821772
    • MFCD09039259
    • 5'-Thymidylic Acid Disodium Salt
    • Thymidine-5'-monophosphate, disodium salt
    • Thymidine-5'-monophosphate (disodium) salt
    • HG1145
    • Thymidine 5'-monophosphate disodium sa
    • disodium [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)oxolan-2-yl]methyl phosphate
    • dTMP 2Na
    • GS-5434
    • sodium((2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methylphosphate
    • 75652-49-2
    • THYMIDINE 5'-MONOPHOSPHATE, DISODIUM SALT
    • sodium ((2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl phosphate
    • Dtmp,(S)
    • Inchi: 1S/C10H15N2O8P.2Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(20-8)4-19-21(16,17)18;;/h3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,18);;/q;2*+1/p-2/t6-,7+,8+;;/m0../s1
    • InChI-sleutel: AGSQMPPRYZYDFV-ZJWYQBPBSA-L
    • LACHT: P(=O)([O-])([O-])OC[C@@H]1[C@H](C[C@H](N2C(NC(C(C)=C2)=O)=O)O1)O.[Na+].[Na+]

Berekende eigenschappen

  • Exacte massa: 366.02
  • Monoisotopische massa: 366.02
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 8
  • Zware atoomtelling: 23
  • Aantal draaibare bindingen: 3
  • Complexiteit: 518
  • Aantal covalent gebonden eenheden: 3
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 3
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 151A^2

Experimentele eigenschappen

  • Kookpunt: °Cat760mmHg
  • Vlampunt: °C
Aanbevolen leveranciers
Handan Zechi Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Joy Biotech Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Joy Biotech Ltd
Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Amadis Chemical Company Limited
Shaanxi pure crystal photoelectric technology co. LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shaanxi pure crystal photoelectric technology co. LTD
Essenoi Fine Chemical Co., Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie